3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
The compound 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a phenyl group at position 3 and a piperazine sulfonyl moiety substituted with a meta-trifluoromethylphenyl group at position 5. Its synthesis likely involves nucleophilic substitution of 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine, followed by sulfonylation (as inferred from analogous pathways in ). The piperazine ring adopts a chair conformation, while the pyridazine and trifluoromethylphenyl rings remain planar, stabilizing the structure via weak intermolecular hydrogen bonds .
Properties
IUPAC Name |
3-phenyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-7-4-8-18(15-17)31(29,30)28-13-11-27(12-14-28)20-10-9-19(25-26-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNFJLXCDSGMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic synthesis. The process often begins with the formation of the pyridazine core, followed by the introduction of the phenyl group at the 3-position and the trifluoromethyl-phenyl-sulfonyl-piperazine moiety at the 6-position. Key reagents may include pyridazine derivatives, phenylboronic acids, and sulfonyl chlorides, with palladium-catalyzed cross-coupling reactions being pivotal.
Industrial Production Methods: In industrial settings, the production scale-up requires optimizing reaction conditions to ensure high yields and purity. Solvent selection, reaction temperature, and time must be carefully controlled. Continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: It can undergo oxidation to introduce new functional groups or alter existing ones.
Reduction: Reduction reactions can modify the sulfonyl group or other reactive centers.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents at specific positions on the aromatic rings.
Oxidation: Often achieved using agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizes reagents like halogenated compounds and bases for nucleophilic substitution, or acids for electrophilic substitution.
Major Products: The major products formed depend on the specific reactions:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could lead to the formation of amines or other reduced derivatives.
Substitution: Results in a variety of substituted analogs of the parent compound.
Scientific Research Applications
Biology: In biological research, this compound may serve as a ligand for studying enzyme interactions and protein binding. Its unique structure allows for the exploration of biochemical pathways and mechanisms.
Medicine: Medicinal chemistry applications include its potential use as a pharmacophore for developing new drugs. Its ability to interact with biological targets makes it valuable in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: In industry, it may be utilized in the synthesis of specialty chemicals, including advanced polymers and materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play crucial roles in enhancing binding affinity and specificity. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituents on the pyridazine core, piperazine ring, and aryl sulfonyl groups. Below is a comparative analysis:
Key Observations :
- Sulfonyl vs. Non-Sulfonyl Linkers: The sulfonyl group in the target compound enhances electron-withdrawing effects and hydrogen-bonding capacity compared to non-sulfonyl analogs (e.g., R2=T/S derivatives) .
- Positional Isomerism of CF₃ : Meta-substituted trifluoromethyl (target compound) vs. para-substituted (R2=S) alters steric and electronic interactions. For example, R2=T analogs (meta-CF₃) showed distinct IC₅₀ profiles in anticancer assays compared to R2=S (para-CF₃), though exact values are unavailable .
- Pyridazine Core Modifications : Replacement of chlorine (in 3-chloro-6-{4-[3-CF₃]piperazinyl}pyridazine) with phenyl (target) may improve lipophilicity and target affinity .
Physicochemical Properties
- Metabolic Stability: The trifluoromethyl group and sulfonyl linker may reduce metabolic degradation, as seen in structurally related pyridazinones .
Biological Activity
3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a compound of interest due to its potential therapeutic applications. The structure contains a pyridazine ring, a piperazine moiety, and a trifluoromethyl group, which may contribute to its biological activity. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in different therapeutic areas.
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been reported to possess activity against various bacterial strains. The presence of the sulfonyl group enhances the lipophilicity and membrane permeability of the compounds, which is crucial for their antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Phenyl-6-(4-sulfonyl)piperazine | E. coli | 32 µg/mL |
| 3-Phenyl-6-(4-sulfonyl)piperazine | S. aureus | 16 µg/mL |
2. Anticancer Activity
Research indicates that similar piperazine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro.
Case Study:
A study evaluated the cytotoxic effects of a related compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.
Research Findings:
In vitro assays demonstrated that the compound significantly inhibited DHODH activity with an IC50 value of approximately 50 µM, suggesting its potential as a therapeutic agent for diseases like rheumatoid arthritis and certain cancers.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of substitution and detects impurities (e.g., residual solvents or unreacted intermediates) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and detects sulfonation byproducts .
- X-ray Crystallography : Resolves ambiguity in stereochemistry or crystal packing, particularly for sulfonyl-piperazine conformers .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Advanced Research Question
- Core Modifications : Replacing the pyridazine ring with triazolo-pyridazine (as in ) increases π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
- Sulfonyl Group Optimization : Substituting the 3-(trifluoromethyl)phenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances metabolic stability by reducing oxidative degradation .
- Piperazine Flexibility : Introducing bulky substituents on the piperazine ring (e.g., cyclopropyl) restricts conformational mobility, potentially improving target selectivity .
How can researchers reconcile discrepancies in reported synthetic yields for similar pyridazine derivatives?
Advanced Research Question
Contradictions in yields (e.g., 40% vs. 70%) arise from:
- Reaction Scale : Microscale reactions (<100 mg) often report lower yields due to inefficient mixing or heat transfer .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) in hydrogenation steps improve reproducibility but may introduce metal impurities .
Mitigation : Standardize reaction conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) and validate purity via HPLC .
What role does X-ray crystallography play in resolving ambiguities in the sulfonyl-piperazine conformation?
Advanced Research Question
The sulfonyl group adopts a chair or boat conformation depending on steric hindrance. X-ray data (e.g., ) shows that bulky substituents (e.g., 3-(trifluoromethyl)phenyl) force a boat conformation, increasing torsional strain and reducing thermodynamic stability . This insight guides the design of derivatives with improved solubility and bioavailability.
What biological targets are plausible for this compound based on structural analogs?
Advanced Research Question
Pyridazine-sulfonamide derivatives exhibit activity against:
- Kinases : The sulfonyl group mimics ATP’s phosphate moiety, inhibiting kinases like EGFR or VEGFR2 .
- GPCRs : Piperazine rings interact with serotonin (5-HT) or dopamine receptors, suggesting CNS applications .
Validation : Use radioligand binding assays (e.g., competitive displacement with [3H]-serotonin) to confirm target engagement .
How does the compound’s stability under acidic or basic conditions influence formulation strategies?
Advanced Research Question
- Acidic Conditions (pH <3) : Hydrolysis of the sulfonamide bond occurs, generating phenylsulfonic acid and piperazine fragments .
- Basic Conditions (pH >9) : Pyridazine ring oxidation is accelerated, forming N-oxide byproducts .
Formulation : Use enteric coatings to protect against gastric acid or lyophilize for parenteral administration .
What computational methods predict binding modes with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- MD Simulations : GROMACS simulations assess conformational stability of the sulfonyl-piperazine group over 100-ns trajectories .
What challenges arise in quantifying trace impurities during analytical profiling?
Advanced Research Question
- Byproduct Detection : Oxidative byproducts (e.g., N-oxides) require UPLC-MS/MS with a C18 column and 0.1% formic acid mobile phase for resolution .
- Limit of Quantification (LOQ) : Achieve LOQ <0.1% using charged aerosol detection (CAD) for non-UV-active impurities .
How can pharmacological profiling prioritize in vivo studies for this compound?
Advanced Research Question
- ADMET Prediction : Use SwissADME to estimate logP (~3.2) and CYP450 inhibition risk (e.g., CYP3A4) .
- In Vitro Toxicity : MTT assays on HepG2 cells assess hepatotoxicity, with IC50 >10 µM considered low-risk .
Priority : Compounds with >50% target inhibition at 1 µM and low CYP liability advance to rodent PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
